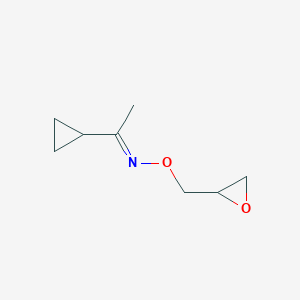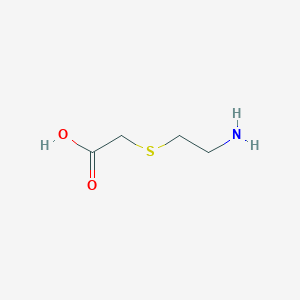
(2-Amino-ethylsulfanyl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Aminoethyl)thio)acetic acid is an organic compound with the molecular formula C4H9NO2S and a molecular weight of 135.18 g/mol It is characterized by the presence of an amino group, a thioether linkage, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Aminoethyl)thio)acetic acid typically involves the reaction of ethyleneimine with thioglycolic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH2CH2NH2+HSCH2COOH→HSCH2CH2NH2CH2COOH
The reaction is usually conducted in an aqueous medium at a temperature of around 60-70°C. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of 2-((2-Aminoethyl)thio)acetic acid involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Aminoethyl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-((2-Aminoethyl)thio)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-((2-Aminoethyl)thio)acetic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thioether linkage can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethanethiol: Similar structure but lacks the carboxylic acid group.
Cysteamine: Contains a similar thioether linkage but with a different functional group arrangement.
Thioacetic acid: Contains a thioether group but lacks the amino group.
Uniqueness
2-((2-Aminoethyl)thio)acetic acid is unique due to the presence of both an amino group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C4H9NO2S |
|---|---|
Poids moléculaire |
135.19 g/mol |
Nom IUPAC |
2-(2-aminoethylsulfanyl)acetic acid |
InChI |
InChI=1S/C4H9NO2S/c5-1-2-8-3-4(6)7/h1-3,5H2,(H,6,7) |
Clé InChI |
HMZKKJDOCRYTTH-UHFFFAOYSA-N |
SMILES canonique |
C(CSCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



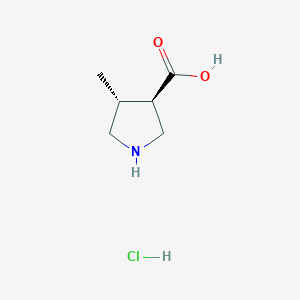
![methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B12977221.png)


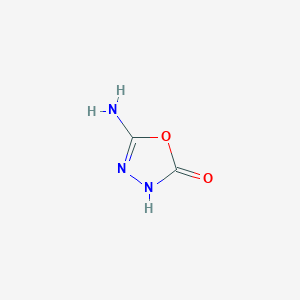
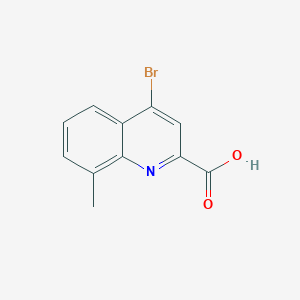

![1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12977252.png)


![1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid](/img/structure/B12977285.png)
![(4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B12977304.png)
